molecular formula C14H14FNO3 B5596605 Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate

Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate

Cat. No.: B5596605
M. Wt: 263.26 g/mol
InChI Key: MCGYKHCUBQMBAP-UHFFFAOYSA-N
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Description

Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate is an organic compound that features a prop-2-ynyl group, a 4-fluoroanilino moiety, and a 5-oxopentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate typically involves the following steps:

    Formation of 4-fluoroaniline: This can be achieved by the nitration of fluorobenzene followed by reduction.

    Acylation: The 4-fluoroaniline is then acylated with a suitable acyl chloride to form the corresponding amide.

    Esterification: The amide is then esterified with prop-2-ynyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The fluorine atom in the 4-fluoroanilino moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate involves its interaction with specific molecular targets. The prop-2-ynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 4-fluoroanilino moiety can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-ynyl 5-(4-chloroanilino)-5-oxopentanoate
  • Prop-2-ynyl 5-(4-bromoanilino)-5-oxopentanoate
  • Prop-2-ynyl 5-(4-methoxyanilino)-5-oxopentanoate

Uniqueness

Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Properties

IUPAC Name

prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c1-2-10-19-14(18)5-3-4-13(17)16-12-8-6-11(15)7-9-12/h1,6-9H,3-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGYKHCUBQMBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)CCCC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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